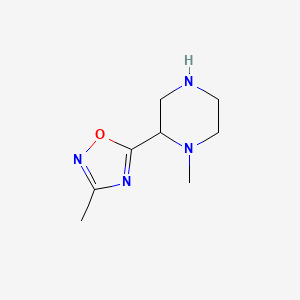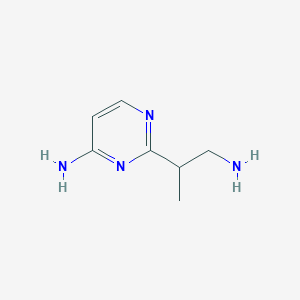
2-(1-Aminopropan-2-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminopropan-2-yl)pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H12N4. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropan-2-yl)pyrimidin-4-amine typically involves the reaction of propane-1,3-diamine with a suitable pyrimidine derivative under controlled conditions. One common method includes the use of 4-isothiocyanato-4-methylpentan-2-one as a starting material, which reacts with propane-1,3-diamine in a molar ratio of 3:1 to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-(1-Aminopropan-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce reduced amine derivatives.
科学的研究の応用
2-(1-Aminopropan-2-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Aminopropan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, which is particularly useful in cancer treatment .
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
4-Aminopyrimidine: Another analog with potential therapeutic applications.
Pyrimidin-2-amine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(1-Aminopropan-2-yl)pyrimidin-4-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to inhibit protein kinases makes it particularly valuable in medicinal chemistry and cancer research .
特性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC名 |
2-(1-aminopropan-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H12N4/c1-5(4-8)7-10-3-2-6(9)11-7/h2-3,5H,4,8H2,1H3,(H2,9,10,11) |
InChIキー |
GQXYACKUPDVSLK-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1=NC=CC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



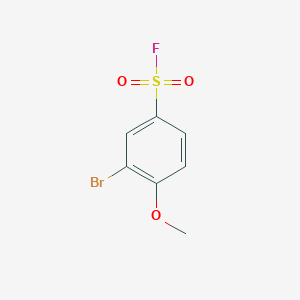
![Spiro[3.4]octane-5-thiol](/img/structure/B13250600.png)
![3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13250602.png)
![(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B13250611.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B13250614.png)
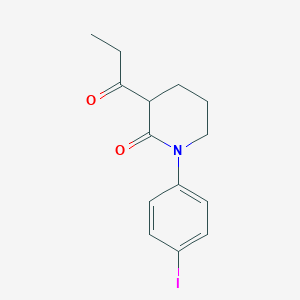
![1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B13250638.png)
![Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13250643.png)
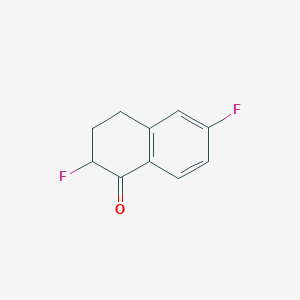
![[(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine](/img/structure/B13250650.png)
